2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Overview
Description
“2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C11H16N2O3 . It is an impurity of Fimasartan , a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Key: OAMDXZTUOHORAO-UHFFFAOYSA-N . The canonical SMILES representation is: CCCCC1=NC(=C(C(=O)N1)CC(=O)N©C)C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.26 . It is recommended to be stored sealed in a dry place at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in studies focusing on the synthesis and characterization of novel molecular structures. For instance, research on similar compounds like α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid shows the creation of short peptide structures, emphasizing its potential in developing new molecular architectures (Wang Wei, 2009).
Inhibition of Seed Germination
- Compounds with a structure similar to 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, like (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, have been isolated from plants like Erigeron annuus and studied for their inhibitory effects on seed germination. This highlights a potential role in agricultural or botanical research (H. Oh et al., 2002).
Antimicrobial Activities
- Similar compounds have been synthesized and evaluated for their antibacterial activities. For instance, studies on compounds like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} have demonstrated significant activity against various bacterial strains, suggesting the potential of this compound in antimicrobial research (Naveen Kadian et al., 2012).
Potential in Developing Physiologically Active Substances
- Research on derivatives of compounds structurally related to this compound, like 5-thiazolyl derivatives of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones, has been pursued to explore their use in creating physiologically active substances. This suggests its applicability in pharmacological and biochemical research (M. Kolosov & V. Orlov, 2008).
Applications in Organic Chemistry
- The compound's framework has been utilized in the synthesis of novel organic molecules. For example, derivatives like (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been prepared, demonstrating the compound's role in advancing organic synthetic methods (W. Chui et al., 2004).
Role in Antitumor Research
- Similar compounds have shown potential in antitumor activities. For instance, research on compounds like (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate suggests a possible application in developing new antitumor agents (Xiong Jing, 2011).
Mechanism of Action
Target of Action
The primary target of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance. By antagonizing this receptor, the compound can effectively treat conditions like hypertension and heart failure .
Mode of Action
As a non-peptide angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and prevents the binding of angiotensin II, a potent vasoconstrictor . This action results in vasodilation, which helps to lower blood pressure and reduce the workload on the heart .
Biochemical Pathways
The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation and fluid balance . By blocking the effects of angiotensin II, the compound reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention . These effects collectively lead to a decrease in blood pressure.
Pharmacokinetics
They are also excreted via both the biliary and renal routes .
Result of Action
The molecular and cellular effects of the compound’s action include reduced vasoconstriction, decreased aldosterone-mediated sodium and water retention, and overall lowered blood pressure . These effects can help manage conditions like hypertension and heart failure .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves the condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium chloride", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)ethyl acetoacetate.", "Step 2: Hydrolysis of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)ethyl acetoacetate with hydrochloric acid and water to form 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid.", "Step 3: Decarboxylation of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid with sodium hydroxide in the presence of sodium chloride and diethyl ether to form the final product, 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid." ] } | |
CAS No. |
1315478-16-0 |
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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